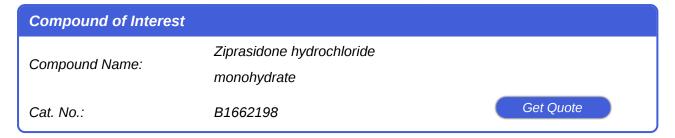


Spectrophotometric Determination of Ziprasidone in Pharmaceutical Dosage Forms: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Accurate and reliable analytical methods are crucial for the quality control of Ziprasidone in its pharmaceutical dosage forms. This document provides detailed application notes and protocols for the determination of Ziprasidone using UV-Vis spectrophotometry, a simple, cost-effective, and widely available analytical technique. The methods described are applicable for the quantification of Ziprasidone in bulk drug substances and commercial capsule formulations.

Principle of the Method

The spectrophotometric determination of Ziprasidone is based on the measurement of its absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. Ziprasidone exhibits a characteristic absorption maximum (λ max) in various solvents, which allows for its quantification based on the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. Several methods have been developed utilizing different solvent systems to enhance solubility and sensitivity.



Instrumentation and Reagents

- Instrumentation: A double beam UV-Vis spectrophotometer with a spectral bandwidth of 1 or 2 nm and a pair of 1 cm matched quartz cells is required.
- Chemicals and Reagents: All reagents should be of analytical grade.
 - Methanol
 - Sodium Hydroxide
 - Glacial Acetic Acid
 - Potassium Dihydrogen Phosphate
 - Sodium Lauryl Sulfate
 - Ziprasidone Hydrochloride reference standard
 - Distilled or deionized water

Quantitative Data Summary

The following tables summarize the validation parameters of various spectrophotometric methods for the determination of Ziprasidone, providing a comparative overview of their performance characteristics.

Table 1: Method Validation Parameters for UV Spectrophotometric Determination of Ziprasidone



Parameter	Method 1	Method 2	Method 3	Method 4
Solvent/Medium	Methanolic Hydrochloric Acid (1M)[3]	Saline Buffer (pH 7.4)[4]	Acetate Buffer (pH 4.0)[1]	Phosphate Buffer (pH 5.0)[1]
λmax (nm)	315[3]	318[4]	315[1]	315.4[1]
Linearity Range (µg/mL)	10 - 70[3]	2 - 10[4]	0.5 - 30[1]	1 - 120[1]
Correlation Coefficient (r²)	Not Specified	0.9988[4]	Not Specified	Not Specified
Accuracy (% Recovery)	Not Specified	98.89 - 99.89[4]	Not Specified	Not Specified
Precision (%	Not Specified	< 5 (Intraday)[4]	Not Specified	Not Specified
LOD (μg/mL)	Not Specified	Not Specified	Not Specified	Not Specified
LOQ (μg/mL)	Not Specified	Not Specified	Not Specified	Not Specified

Table 2: Additional Reported UV Spectrophotometric Methods

Solvent/Medium	λmax (nm)	Linearity Range (µg/mL)	Reference
NaH ₂ PO ₄ Buffer (pH 7.4) with 2% Sodium Lauryl Sulfate	318	10 - 70	[5]
Distilled Water	Not Specified	0.5 - 60	[2]
Phosphate Buffer (pH 7.5)	Not Specified	0.5 - 60	[2]

Experimental Protocols



Protocol 1: Determination of Ziprasidone using Saline Buffer (pH 7.4)

This protocol is based on the method described by Anand Kumar Y, et al.[4]

- 1. Preparation of Saline Buffer (pH 7.4):
- Prepare the saline buffer solution as per standard laboratory procedures to achieve a pH of 7.4.
- 2. Preparation of Standard Stock Solution (100 μg/mL):
- Accurately weigh 10 mg of Ziprasidone HCl reference standard.
- Dissolve the standard in 10 mL of methanol in a 100 mL volumetric flask.
- Make up the volume to 100 mL with saline buffer (pH 7.4).[4]
- 3. Preparation of Working Standard Solutions:
- From the stock solution, prepare a series of dilutions in saline buffer (pH 7.4) to obtain concentrations in the range of 2-10 µg/mL.[4]
- 4. Preparation of Sample Solution (from Capsules):
- Weigh and finely powder the contents of at least 20 Ziprasidone capsules.
- Accurately weigh a quantity of the powder equivalent to 50 mg of Ziprasidone HCl.
- Transfer the powder to a 100 mL volumetric flask containing 50 mL of methanol.
- Shake the flask for 30 minutes to ensure complete dissolution of the drug.
- Make up the volume to 100 mL with methanol and mix well.
- Filter the solution.



- Further dilute the filtrate with saline buffer (pH 7.4) to obtain a final concentration within the Beer's law range.[4]
- 5. Spectrophotometric Measurement:
- Measure the absorbance of the standard and sample solutions at 318 nm against the saline buffer (pH 7.4) as a blank.[4]
- 6. Calculation:
- Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
- Determine the concentration of Ziprasidone in the sample solution from the calibration curve.
- Calculate the amount of Ziprasidone per capsule.

Protocol 2: Determination of Ziprasidone using Acetate Buffer (pH 4.0)

This protocol is based on the method described by G. Sravan Kumar, et al.[1]

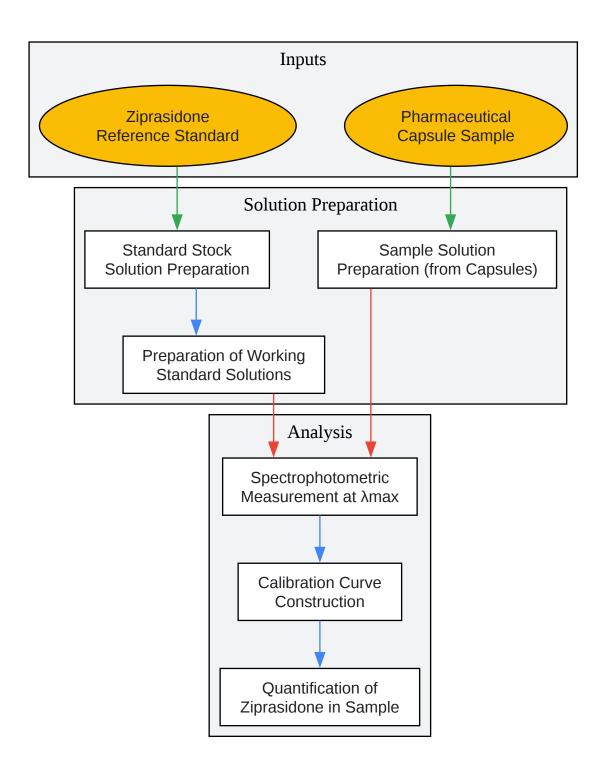
- 1. Preparation of Acetate Buffer (pH 4.0):
- Prepare the acetate buffer (pH 4.0) by mixing 2.86 mL of glacial acetic acid with 1.0 mL of a 50% w/v solution of sodium hydroxide in a 1000 mL volumetric flask.
- Make up the volume to the mark with distilled water and sonicate.[1]
- 2. Preparation of Standard Stock Solution:
- Accurately weigh 25 mg of Ziprasidone HCl monohydrate and transfer it to a 25 mL volumetric flask.
- Dissolve and make up the volume with methanol.
- 3. Preparation of Working Standard Solutions:



- From the stock solution, prepare a series of dilutions in acetate buffer (pH 4.0) to obtain concentrations in the range of 0.5-30 μg/mL.[1]
- 4. Preparation of Sample Solution (from Capsules):
- Weigh the contents of the capsules and accurately weigh a quantity of the powder equivalent to 25 mg of Ziprasidone HCl monohydrate.
- Transfer the powder to a 25 mL volumetric flask and dissolve it in methanol.
- Sonicate to ensure complete dissolution and then filter the solution.
- Dilute the filtrate with acetate buffer (pH 4.0) as required to obtain a concentration within the calibration range.[1]
- 5. Spectrophotometric Measurement:
- Scan the solutions in the UV range (200-400 nm).
- Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 315 nm, against the acetate buffer (pH 4.0) as a blank.[1]
- 6. Calculation:
- Construct a calibration curve and determine the concentration of Ziprasidone in the sample.
- Calculate the percentage purity or the amount of Ziprasidone per capsule.

Visualizations





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